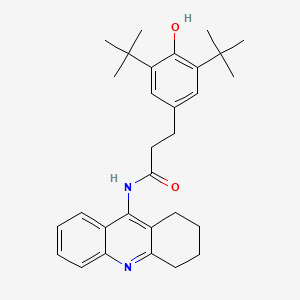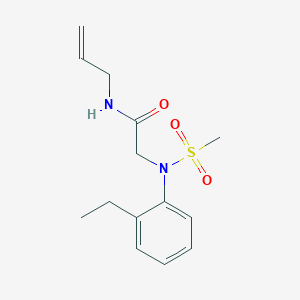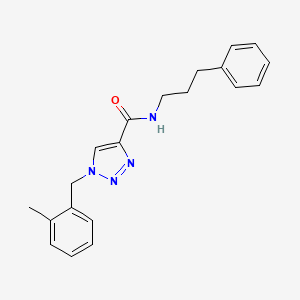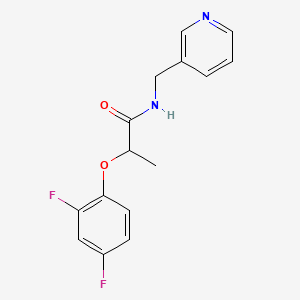
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide is a synthetic organic compound that belongs to the class of phenolic amides
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide typically involves the following steps:
Formation of the hydroxyphenyl intermediate: The starting material, 3,5-ditert-butyl-4-hydroxybenzaldehyde, is subjected to a series of reactions, including reduction and protection, to form the hydroxyphenyl intermediate.
Synthesis of the tetrahydroacridinyl intermediate: The tetrahydroacridinyl group is synthesized from acridine through hydrogenation and subsequent functionalization.
Coupling reaction: The hydroxyphenyl and tetrahydroacridinyl intermediates are coupled using a suitable coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as higher temperatures, pressures, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form corresponding amines.
Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution reagents: Halogens (Cl2, Br2), alkylating agents (R-X)
Major Products
Oxidation products: Quinone derivatives
Reduction products: Amines
Substitution products: Halogenated or alkylated derivatives
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving phenolic and amide groups.
Medicine: Potential therapeutic applications due to its unique chemical structure.
Industry: Use as an antioxidant or stabilizer in polymer and material science.
Mecanismo De Acción
The mechanism of action of 3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The hydroxyphenyl group can participate in hydrogen bonding and redox reactions, while the tetrahydroacridinyl group can intercalate into DNA or interact with protein active sites.
Comparación Con Compuestos Similares
Similar Compounds
3-(3,5-ditert-butyl-4-hydroxyphenyl)propanamide: Lacks the tetrahydroacridinyl group.
N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide: Lacks the hydroxyphenyl group.
Propiedades
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N-(1,2,3,4-tetrahydroacridin-9-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-29(2,3)22-17-19(18-23(28(22)34)30(4,5)6)15-16-26(33)32-27-20-11-7-9-13-24(20)31-25-14-10-8-12-21(25)27/h7,9,11,13,17-18,34H,8,10,12,14-16H2,1-6H3,(H,31,32,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHLGOYXKJSSVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NC2=C3CCCCC3=NC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(1-Ethylpyrazol-4-yl)-[3-[4-(2-methylphenyl)piperazin-1-yl]piperidin-1-yl]methanone](/img/structure/B5076881.png)
![1-chloro-4-[2-(4-ethoxyphenoxy)ethoxy]benzene](/img/structure/B5076900.png)



![N-({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)-3-(4-methoxyphenyl)acrylamide](/img/structure/B5076947.png)
![N~1~-[2-(benzylthio)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5076951.png)
![2-{[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio}benzoic acid](/img/structure/B5076966.png)
![2-[[2-(4-Phenylphenyl)acetyl]amino]benzamide](/img/structure/B5076968.png)
![N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5076976.png)
![methyl 4-{[3-(2-furyl)-3-oxo-1-propen-1-yl]amino}benzoate](/img/structure/B5076978.png)
![2-(1-adamantyl)-2-[(4-methoxyphenyl)methylamino]ethanol;hydrochloride](/img/structure/B5076987.png)
![1-[1-(3-Chlorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxylic acid](/img/structure/B5076991.png)

